Tributylmethylammonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

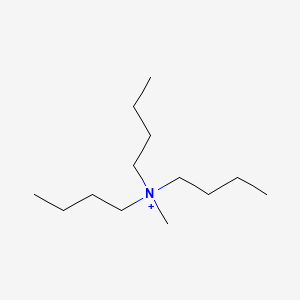

Tributylmethylammonium (TBuMA) is a quaternary ammonium compound with the chemical formula $ \text{C}{13}\text{H}{30}\text{N}^+ $, featuring three butyl groups and one methyl group bonded to a central nitrogen atom. It is widely utilized as an ionic liquid (IL) or functionalized extractant in industrial and biochemical applications, including solvent extraction of rare earth elements (REEs), catalysis, lubrication, and pharmaceutical research . Its structural versatility allows for tunable hydrophobicity and ion-pairing capabilities, making it effective in phase separation and surface interaction processes .

Applications De Recherche Scientifique

Extraction and Separation Processes

Light Rare Earth Elements Extraction

One of the prominent applications of tributylmethylammonium is in the extraction of light rare earth elements. A study demonstrated the synthesis of this compound dibutyldiglycolamate as an extractant for lanthanides such as La(III), Ce(III), Pr(III), and Nd(III). The extraction performance was superior under low acidity conditions compared to traditional diglycolamide extractants. The research revealed that the distribution ratios for ionic liquids increased with the atomic number of the lanthanides, indicating a promising method for efficient separation and purification processes in nuclear fuel recycling and electronic waste management .

Data Table: Extraction Efficiency Comparison

| Extractant Type | Acidity Level | Distribution Ratio (La(III)) | Distribution Ratio (Ce(III)) |

|---|---|---|---|

| Diglycolamide | High | Low | Low |

| Ionic Liquid | Low | High | High |

Energy Storage Applications

Chloride Ion Batteries

This compound chloride has been utilized in the development of all-solid-state rechargeable chloride ion batteries. This application aims to provide an alternative to lithium-ion batteries by using more abundant materials. The polymer electrolyte developed with this compound chloride demonstrated conductivities suitable for battery applications, showcasing its potential in sustainable energy solutions .

Environmental Impact Studies

Quaternary Ammonium Compounds

Research has highlighted the ecological implications of quaternary ammonium compounds, including this compound. These compounds have been detected in various environments, raising concerns about their toxicity to aquatic life and potential effects on human health. The findings suggest that while these compounds are effective in applications such as antimicrobial agents, their environmental persistence necessitates careful management to mitigate adverse effects .

Material Science Applications

Electrodeposition Processes

In materials engineering, this compound methyl sulfate has been explored as an additive in the electrodeposition of nickel-tungsten alloys. The presence of this compound significantly enhanced the hardness and corrosion resistance of the resulting alloys, making it valuable for industrial applications where durability is critical .

Case Studies

Case Study: Rare Earth Extraction

A detailed investigation into the extraction capabilities of this compound dibutyldiglycolamate involved varying pH levels and concentrations to optimize extraction processes for lanthanides. This study not only established a new methodology for separating mixed light rare earths but also provided insights into the underlying mechanisms affecting extraction efficiency .

Case Study: Battery Development

The development of chloride ion batteries using this compound chloride was documented through electrochemical testing, demonstrating reversible reactions that are essential for battery functionality. This case study emphasizes the material's role in advancing battery technology towards more sustainable practices .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing tributylmethylammonium-based ionic liquids?

this compound ionic liquids (e.g., [A336][BDGA]) are typically synthesized via metathesis reactions, where the chloride anion of this compound chloride is exchanged with target anions (e.g., bis(trifluoromethylsulfonyl)imide). Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, thermogravimetric analysis (TGA) for thermal stability, and conductivity measurements using impedance spectroscopy. For example, UV-Vis and FT-IR spectroscopy are critical for verifying interactions in polymer composites .

Q. How can researchers ensure the stability of this compound hydroxide during storage and experimentation?

this compound hydroxide decomposes upon boiling and reacts with strong acids, metals (e.g., copper, aluminum), and oxidizing agents. Storage recommendations include:

- Using inert containers (e.g., glass or PTFE-lined caps).

- Maintaining pH >10 to minimize decomposition.

- Avoiding prolonged exposure to light and temperatures above 25°C .

Q. What experimental parameters influence the extraction efficiency of this compound ionic liquids in rare earth element (REE) separations?

Key parameters include:

- Acid concentration : Higher HNO₃ concentrations reduce extraction efficiency due to competition between H⁺ and REE³⁺ ions.

- Extractant-to-metal ratio : Optimal stoichiometry for [A336][BDGA] is 3:1 (extractant:REE), forming RE(NO₃)₃·3[A336][BDGA] complexes.

- Phase contact time : Equilibrium is typically achieved within 10–15 minutes under vigorous stirring .

Advanced Research Questions

Q. How can conflicting data on this compound’s hepatobiliary excretion be resolved between in vitro and in vivo models?

In vitro studies using rat liver plasma membrane vesicles show that hydrophobic cations like this compound (TBuMA) are excreted via organic cation:H⁺ exchange in canalicular membranes. However, in vivo models reveal poor biliary excretion for smaller cations (e.g., tetraethylammonium). To reconcile this, researchers should:

- Compare transport kinetics (Km and Vmax) across membrane potentials.

- Validate results using knock-out animal models or inhibitors of multidrug resistance proteins .

Q. What mechanistic insights explain the enhanced conductivity of this compound methyl sulfate in electrochemical systems?

this compound methyl sulfate increases conductivity by acting as a phase-transfer catalyst, facilitating ion mobility. For instance, in metal-organic frameworks, its conductivity (0.15 S/m) surpasses conventional solvents (0.05 S/m) due to:

- Low viscosity and high ion dissociation.

- Strong electrostatic interactions with polymer matrices, as shown by Raman spectroscopy .

Q. How do solute-solvent interactions of this compound chloride affect thermodynamic properties in aqueous solutions?

Volumetric, ultrasonic, and viscometric studies at varying temperatures (e.g., 303.15–318.15 K) reveal:

- Positive partial molar volumes : Indicating hydrophobic hydration dominance.

- Negative viscosity B-coefficients : Suggesting structure-breaking behavior. These interactions are modeled using Jones-Dole and Pasynski equations to quantify ion-solvent effects .

Q. What strategies optimize the recyclability of this compound-based extractants in solvent extraction processes?

Recycling efficiency is improved by:

- Stripping agents : Using dilute HNO₃ (0.1–0.5 M) to recover REEs while regenerating the extractant.

- Multiple cycles : Distribution ratios (D) for La(III) remain stable (>90% recovery) over five cycles, as shown in Table 3 of .

Q. Methodological Guidelines

Q. How should researchers design experiments to validate the extraction mechanism of this compound ionic liquids?

- Slope analysis : Vary extractant concentration while holding metal and HNO₃ levels constant to determine stoichiometry.

- FT-IR spectroscopy : Identify shifts in C=O or P=O bonds to confirm complexation.

- Job’s method : Confirm the molar ratio of extractant:metal in the extracted species .

Q. What spectroscopic techniques are most effective for probing interactions between this compound salts and polymers?

Comparaison Avec Des Composés Similaires

Table 1: Extraction Performance of TBuMA-Based ILs vs. Other Extractants

Key Findings :

- Butyl vs. Octyl Chains : The butyl groups in [A336][BDGA] enhance extraction efficiency at low acidity (pH 2.0–3.0) due to favorable steric and hydrophobic interactions with REEs, whereas octyl-substituted analogs ([A336][ODGA]) exhibit reduced performance .

- Acid Tolerance: TBuMA-based ILs outperform neutral diglycolamide extractants (TBDGA, TODGA) in low-acid conditions, forming stable complexes (e.g., $ \text{RE(NO}3\text{)}3\cdot3[\text{A336}][\text{BDGA}] $) .

- Chromatographic Separation: [A336][BDGA] enables baseline separation of La(III), Ce(III), Pr(III), and Nd(III) using extraction chromatography with 0.075 M HNO₃ as the eluent .

Table 2: Comparative Hepatobiliary Excretion of TBuMA vs. TEMA in Rats

Key Findings :

- Canalicular Transport Dominance : TBuMA’s preferential biliary excretion arises from ATP-dependent canalicular membrane transport, while TEMA relies on passive diffusion .

- Molecular Size and Hydrophobicity : TBuMA’s larger size and hydrophobicity enhance binding to transport proteins, such as organic anion-transporting polypeptides (OATPs), which exclude smaller Type I cations like TEMA .

Interactions with Organic Cation Transporters (hOCT1)

TBuMA’s interaction with the human organic cation transporter 1 (hOCT1) highlights structure-activity relationships:

Table 3: Inhibition and Translocation Efficiency of Tetraalkylammonium Compounds

Key Findings :

- Inhibition vs. Translocation : TBuMA exhibits potent inhibition of hOCT1 (IC₅₀ = 3.0 μM) but poor translocation due to excessive hydrophobicity, whereas shorter-chain compounds (e.g., TEA) balance hydrophilicity for efficient transport .

- Trans-Stimulation : TBuMA enhances TEA uptake via hOCT1, suggesting competitive binding without full translocation .

Physicochemical Properties and Structure-Activity Relationships

TBuMA’s properties are benchmarked against similar quaternary ammonium salts:

Table 4: Physicochemical Comparison of Quaternary Ammonium Salts

Key Insight : TBuMA’s moderate hydrophobicity (LogP ≈ 2.1) optimizes its dual functionality in aqueous-organic systems, unlike highly hydrophobic (e.g., tetrahexylammonium) or hydrophilic (e.g., TEMA) analogs .

Méthodes De Préparation

Conventional Alkylation of Tributylamine with Methyl Halides

The most direct route to tributylmethylammonium salts involves the Menschutkin reaction , where tributylamine reacts with methyl halides (e.g., methyl chloride, methyl bromide, or methyl iodide) to form the quaternary ammonium salt. This method aligns with principles observed in the synthesis of tetrabutylammonium hydroxide (TBAH) and tetrabutylammonium bromide (TBAB), as documented in patent literature .

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic substitution, where the tertiary amine (tributylamine) attacks the electrophilic methyl carbon of the alkyl halide. A general equation is:

4\text{H}9\text{)}3\text{N} + \text{CH}3\text{X} \rightarrow \text{(C}4\text{H}9\text{)}3\text{CH}3\text{N}^+\text{X}^-(C4H9)3N+CH3X→(C4H9)3CH3N+X−

Here, X=Cl,Br,I. The choice of halide influences reaction kinetics and yield, with methyl iodide (CH3I) offering faster kinetics due to its superior leaving-group ability .

Optimized Reaction Conditions

Adapting methodologies from TBAH synthesis , optimal conditions include:

-

Solvent : Methanol or acetonitrile, which solubilize both reactants and stabilize ionic intermediates.

-

Temperature : 35–50°C to balance reaction rate and side-product formation.

-

Molar Ratio : A 1:1.2 molar ratio of tributylamine to methyl halide ensures complete conversion .

Example Procedure :

-

Combine 200 g tributylamine with 400 g methanol in a reactor.

-

Add 90 g methyl bromide dropwise under stirring.

-

Maintain at 40°C for 3 hours.

-

Filter the precipitate under reduced pressure to isolate the crude product.

Continuous Flow Synthesis Using Microchannel Reactors

Recent advances in flow chemistry, exemplified by TBAB synthesis , have been adapted for this compound salts to enhance efficiency and safety.

Photocatalytic Generation of Tributylamine

A pivotal innovation involves synthesizing tributylamine in situ using a photocatalytic reductive amination process :

-

React dibutylamine with n-butyraldehyde under TiO2/NiO catalysis.

-

Use water as a hydrogen source and butanol as a sacrificial reagent.

-

Employ a continuous microchannel reactor (flow rate: 6 mL/min) for 24-hour operation.

Quaternary Ammonization in Flow

The tributylamine intermediate is directly mixed with methyl iodide in a second microchannel reactor:

-

Conditions : 70–80°C, 2-hour residence time, 15 mL/min flow rate .

-

Solvent : Acetonitrile, which minimizes viscosity and enhances heat transfer.

Advantages :

-

Reduced reaction time (2 hours vs. 12+ hours in batch).

-

Scalability to industrial throughput with consistent product quality.

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) offers a solvent-free pathway for this compound synthesis, leveraging TBAB’s catalytic efficacy .

TBAB-Mediated Reaction Design

-

Catalyst : 5 mol% TBAB accelerates ion exchange between aqueous and organic phases.

-

Base : Potassium tert-butoxide (KOtBu) deprotonates intermediates, driving the reaction forward .

Procedure :

-

Combine tributylamine (3.0 mmol), methyl iodide (3.6 mmol), TBAB (0.15 mmol), and KOtBu (3.0 mmol) in dimethyl sulfoxide (DMSO).

-

Heat at 100°C for 20 minutes.

-

Isolate the product via aqueous workup and column chromatography .

Performance :

-

Scope : Compatible with electron-deficient and electron-rich methylating agents.

Purification and Isolation Techniques

Vacuum Distillation

Crude products from batch reactions are purified via fractional distillation under reduced pressure (30–35 mmHg), yielding >98% pure this compound halides .

Crystallization

High-purity salts are obtained by cooling hot saturated solutions in ethanol or acetone. For example:

-

Dissolve 450 g crude product in 500 mL deionized water.

-

Reflux at 50°C for 3 hours.

Comparative Analysis of Preparation Methods

Key Findings :

-

Continuous flow methods offer superior yields and scalability but require specialized equipment.

-

PTC enables rapid synthesis under mild conditions but faces solvent compatibility challenges.

Propriétés

Numéro CAS |

29814-63-9 |

|---|---|

Formule moléculaire |

C13H30N+ |

Poids moléculaire |

200.38 g/mol |

Nom IUPAC |

tributyl(methyl)azanium |

InChI |

InChI=1S/C13H30N/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-13H2,1-4H3/q+1 |

Clé InChI |

HJHUXWBTVVFLQI-UHFFFAOYSA-N |

SMILES |

CCCC[N+](C)(CCCC)CCCC |

SMILES canonique |

CCCC[N+](C)(CCCC)CCCC |

Key on ui other cas no. |

29814-63-9 |

Synonymes |

TBuMA tri-n-butylmethylammonium tri-n-butylmethylammonium chloride tri-n-butylmethylammonium hydroxide tri-n-butylmethylammonium sulfate (1:1) tributylmethylammonium tributylmethylammonium iodide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.